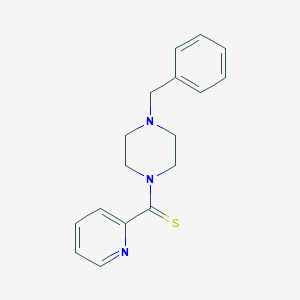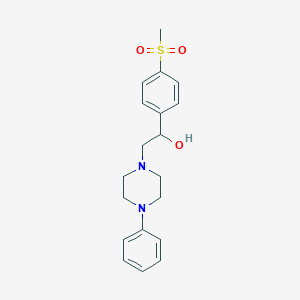
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one is a chemical compound that has shown potential in scientific research applications. This compound is also known as CSP-1103 and has been the subject of several studies due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of CSP-1103 is not fully understood, but studies have suggested that it may act as a modulator of the immune system and reduce inflammation. CSP-1103 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that CSP-1103 has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and astrocytes. CSP-1103 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CSP-1103 in lab experiments is its specificity for certain targets, such as the Nrf2/ARE pathway. This allows for more targeted and specific experiments. However, one limitation of using CSP-1103 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CSP-1103. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CSP-1103 in these diseases. Another area of interest is the anti-tumor effects of CSP-1103, and its potential use in cancer treatment. Finally, more research is needed to fully understand the mechanism of action of CSP-1103 and its effects on various cellular pathways.
Conclusion
In conclusion, CSP-1103 is a chemical compound that has shown potential in various scientific research applications. Its unique properties make it a promising candidate for the treatment of neurodegenerative diseases, cancer, and other diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of CSP-1103 involves several steps, including the reaction of 4-chloroaniline with sulfinyl chloride to form 4-chlorophenyl sulfinyl chloride. This intermediate is then reacted with 1-phenyl-3-methyl-5-pyrazolone to form CSP-1103. The synthesis of CSP-1103 has been optimized to improve the yield and purity of the compound. Several studies have reported successful synthesis of CSP-1103 using this method.
Wissenschaftliche Forschungsanwendungen
CSP-1103 has shown potential in several scientific research applications, including its use as a potential therapeutic agent for various diseases. Studies have shown that CSP-1103 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage. CSP-1103 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one |
|---|---|
Molekularformel |
C16H11ClN2O3S |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)sulfinyl-4-hydroxy-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-6-8-12(9-7-11)23(22)15-14(20)13(18-19-16(15)21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21) |
InChI-Schlüssel |
MKMITAPTALZLMT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NNC(=C(C2=O)S(=O)C3=CC=C(C=C3)Cl)O |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2O)S(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C(C2=O)S(=O)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
![5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
![4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine](/img/structure/B232276.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B232278.png)
![{2-[(2-Methoxyphenyl)sulfanyl]phenyl}methanamine](/img/structure/B232279.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B232282.png)
![1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B232284.png)
![ethyl (5Z)-5-[ethoxy(hydroxy)methylidene]-2,6-dioxopyridine-3-carboxylate](/img/structure/B232286.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B232290.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)

